(4E, 8Z)-Sphingadienine-C18-1-phosphate

Description

(4E,8Z)-Sphingadienine-C18-1-phosphate is a bioactive sphingolipid derivative characterized by an 18-carbon backbone with double bonds at positions 4 (trans, E) and 8 (cis, Z). This compound belongs to the sphingoid-1-phosphate family, which plays critical roles in cellular signaling, membrane dynamics, and stress responses . Its structure includes a phosphorylated head group and a dienine (two double bonds) sphingoid base, distinguishing it from saturated or mono-unsaturated sphingolipids.

Studies highlight its involvement in plant physiology, particularly in olive fruit ripening, where sphingolipid metabolism regulates transitions between developmental stages .

Properties

Molecular Formula |

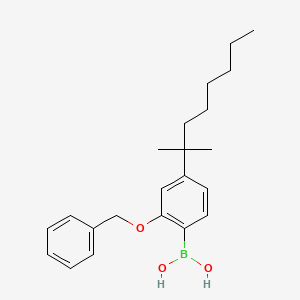

C22H31BO3 |

|---|---|

Molecular Weight |

354.3 g/mol |

IUPAC Name |

[4-(2-methyloctan-2-yl)-2-phenylmethoxyphenyl]boronic acid |

InChI |

InChI=1S/C22H31BO3/c1-4-5-6-10-15-22(2,3)19-13-14-20(23(24)25)21(16-19)26-17-18-11-8-7-9-12-18/h7-9,11-14,16,24-25H,4-6,10,15,17H2,1-3H3 |

InChI Key |

RMRCIVRUPYKICR-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(C)(C)CCCCCC)OCC2=CC=CC=C2)(O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (4E, 8Z)-Sphingadienine-C18-1-phosphate

Synthesis of the 4,8-Sphingadiene Backbone

The synthesis of 4,8-sphingadiene, the core structure of this compound, has been extensively studied and optimized for multigram scale production to support biological evaluations.

Key Synthetic Strategy

- The synthesis employs an ester enolate Ireland-Claisen rearrangement to form the critical trans-γ,δ-unsaturated aldehyde intermediate (compound 15 in the referenced study).

- This intermediate is then elaborated through a series of steps including intramolecular cyclization of an N-Boc derivative to form an oxazolidinone intermediate, conversion to a carbamate intermediate, and base-mediated hydrolysis to afford the sphingadiene base.

Detailed Synthetic Steps

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of β-ketophosphonate intermediate | Dimethyl methylphosphonate, n-BuLi, THF, hexane, low temperature (-78 °C) | Formation of β-ketophosphonate for subsequent coupling |

| 2 | Coupling with (E)-2-decenal | K2CO3 in aqueous medium, 2-propanol, 0 °C to RT | Formation of N-tert-butoxycarbonyl (4S)-4-[1′-oxo-(2′E,6′E)-hexadecadienyl]-2,2-dimethyl-1,3-oxazolidine intermediate |

| 3 | Intramolecular cyclization and hydrolysis | Base treatment for hydrolysis | Formation of 4,8-sphingadiene with defined double bond geometry |

| 4 | Purification | Column chromatography on silica gel | Isolation of pure 4,8-sphingadiene |

Phosphorylation to Form this compound

While direct synthetic protocols for the phosphate ester of 4,8-sphingadiene are less frequently detailed, standard phosphorylation methods of sphingoid bases are applicable.

General Phosphorylation Approach

- The primary hydroxyl group at C1 of the sphingadiene base is selectively phosphorylated using reagents such as phosphorus oxychloride (POCl3), or phosphoramidite chemistry, under controlled conditions to afford the sphingoid base-1-phosphate.

- Purification is typically achieved by chromatographic methods suitable for polar phosphorylated lipids.

Extraction and Purification

- Extraction of sphingoid base phosphates from biological or synthetic mixtures involves liquid-liquid extraction using buffers and organic solvents such as chloroform, methanol, and isopropanol.

- Sonication and centrifugation steps are used to separate phases, with acidification (e.g., formic acid) to improve extraction efficiency.

- Internal standards such as C17-sphingosine are added for quantitative LC/MS/MS analysis.

Analytical Characterization and Validation

Structural Confirmation

Quantitative Analysis

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Scale | Notes |

|---|---|---|---|---|

| Sphingadiene Backbone Synthesis | Ester enolate Ireland-Claisen rearrangement, intramolecular cyclization, hydrolysis | Dimethyl methylphosphonate, n-BuLi, K2CO3, N-Boc-L-serine methyl ester derivatives | Multigram scale | Yields ~45%, scalable |

| Phosphorylation | Phosphorylation of C1 hydroxyl group | POCl3 or phosphoramidite reagents | Milligram to gram scale | Requires purification by chromatography |

| Extraction & Quantitation | Liquid-liquid extraction, sonication, LC/MS/MS | PBS buffer, organic solvents, internal standards | Analytical scale | High recovery and sensitivity |

Research Findings and Notes

- The synthetic 4,8-sphingadiene backbone mimics the natural sphingoid base found in plant cerebrosides and exhibits biological activities such as apoptosis induction and inhibition of cancer cell growth.

- Phosphorylated derivatives like this compound are important for studying sphingolipid metabolism and signaling pathways.

- Extraction and quantitation protocols ensure accurate measurement of these compounds in biological samples, facilitating pharmacokinetic and mechanistic studies.

Chemical Reactions Analysis

Phosphate Group Reactivity

The phosphate group enables phosphorylation/dephosphorylation processes:

-

Dephosphorylation : Hydrolysis under acidic conditions (e.g., HCl) or enzymatic action (alkaline phosphatases) removes the phosphate group, yielding (4E, 8Z)-sphingadienine.

-

Phosphorylation : Catalyzed by kinases (e.g., sphingosine kinases), it can form polyphosphorylated derivatives .

Double Bond Reactions

The 4E and 8Z double bonds participate in:

-

Oxidation : Reacts with hydrogen peroxide (H₂O₂) to form epoxy or dihydroxy derivatives.

-

Reduction : Sodium borohydride (NaBH₄) selectively reduces double bonds, producing saturated analogs.

Sphingosine Kinase (SphK) Activity

Both SphK1 and SphK2 phosphorylate the compound’s hydroxyl group, with no preference between sphingadienine and sphingosine substrates :

Glucocerebrosidase (GCase) Hydrolysis

GCase catalyzes the cleavage of glucosylceramides containing (4E, 8Z)-sphingadienine:

Table 2: Enzymatic Hydrolysis Rates by GCase

| Substrate | Hydrolysis Rate (nmol/min/mg) |

|---|---|

| d18:2(4E,8Z)-C16h:0-GluCer | 147.7 ± 3.8 |

| d18:2(4E,8E)-C16h:0-GluCer | 96.1 ± 2.6 |

| d18:2(4E,8Z)-C18h:0-GluCer | 143.3 ± 6.8 |

Stability and Degradation

The compound degrades under extreme conditions:

-

pH Sensitivity : Stable at pH 6–8; rapid hydrolysis occurs at pH < 4 or > 10.

-

Thermal Stability : Decomposes above 60°C.

Scientific Research Applications

(4E, 8Z)-Sphingadienine-C18-1-phosphate is a bioactive sphingolipid with a long-chain fatty acid backbone and a phosphate group, playing a significant role in cell signaling and membrane dynamics. It has a molecular weight of approximately 377.46 g/mol. The compound's chemical reactivity primarily involves its phosphate group, participating in phosphorylation and dephosphorylation reactions, which are crucial for modulating signaling pathways involving sphingolipids. The unsaturated double bonds in the sphingoid backbone can also undergo oxidation or reduction reactions, influencing its biological activity and stability.

Scientific Research Applications

This compound has several applications in research and medicine. Research has indicated that it interacts with proteins involved in cell signaling pathways, modulating enzymatic activities and influencing cellular responses to stimuli. This compound may affect the activity of sphingosine kinases and phosphatases, impacting levels of other bioactive sphingolipids like sphingosine-1-phosphate.

Biomarker Studies

This compound serves as a potential biomarker in various studies. A related compound, (4E,14Z)-sphingadienine-C18-1-phosphate (S1P-d18:2), has been identified as suitable for assessing changes in the quality of serum and plasma caused by errors in the handling of whole blood samples . Validation tests on over 1400 serum and plasma samples showed that neither life-threatening diseases nor strenuous metabolic challenges affected the concentration of S1P-d18:2 . Cutoff values for sample assessment were defined as ≤0.085 μg/mL for plasma and ≤0.154 μg/mL for serum .

Cell Signaling Research

This compound interacts with various proteins involved in cell signaling pathways. These interactions can modulate enzymatic activities and influence cellular responses to stimuli. Studies have shown that this compound may affect the activity of sphingosine kinases and phosphatases, thereby impacting levels of other bioactive sphingolipids like sphingosine-1-phosphate.

Quality Control

(4E,14Z)-sphingadienine-C18-1-phosphate is used for quality control of serum and plasma . It helps uncover common preanalytical errors during the handling of whole blood . This compound is suitable for the assessment of changes in the quality of serum and plasma caused by errors in the phase between collection and centrifugation of whole blood samples .

Sphingolipid Research

Sphingolipids, including this compound, are of interest in cancer research . Dietary sphingolipids can either augment or prevent colon cancer, depending on whether they are metabolized to sphingosine-1-phosphate (S1P) or promote S1P metabolism . Plant-type sphingolipids called sphingadienes can increase colonic sphingosine-1-phosphate lyase (SPL) levels, reducing S1P levels, cytokine levels, and tumorigenesis .

Structural Analogues

Several compounds share structural similarities with this compound. These compounds exhibit variations in double bond configuration and saturation, leading to potentially different biological activities.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (4E, 11Z)-Sphingadienine-C18-1-phosphate | Similar backbone but different double bond configuration | Potentially different biological activities due to structural variations |

| (4E, 14Z)-Sphingadienine-C18-1-phosphate | Contains a different double bond configuration | May exhibit distinct effects on cell signaling pathways |

| Sphingosine-1-phosphate | Phosphorylated form of sphingosine | Involved in diverse signaling pathways across various cell types |

| Dihydrosphingosine | Saturated version without double bonds | Lacks the bioactive properties associated with unsaturated forms |

Mechanism of Action

The mechanism of action of (4E, 8Z)-Sphingadienine-C18-1-phosphate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with sphingosine-1-phosphate receptors, which are involved in regulating cell growth and survival.

Pathways: It modulates signaling pathways such as the MAPK/ERK pathway, influencing cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The structural variations among sphingadienine derivatives primarily involve double-bond positions and chain lengths, which dictate their biochemical activity and metabolic stability. Below is a comparative analysis:

Enzymatic Specificity and Metabolic Pathways

The 8Z configuration in (4E,8Z)-sphingadienine derivatives confers higher enzymatic recognition. For example, Os3BGlu6 (a rice glucocerebrosidase) shows a Kcat/Km of 5.85 s⁻¹/μM for glucosylceramides containing (4E,8Z)-sphingadienine, twice the efficiency of the 8E isomer . This stereospecificity impacts metabolic flux in plants and mammals, influencing ceramide levels and downstream signaling.

In contrast, (4E,14Z)-sphingadienine-C18-1-phosphate is less metabolically active but serves as a stable biomarker in clinical settings, reflecting preanalytical errors during blood sample processing .

Q & A

Basic Research Questions

Q. What methodological considerations are critical for accurate quantification of (4E,8Z)-sphingadienine-C18-1-phosphate in biological matrices like serum or plasma?

- Answer : Preanalytical variables significantly impact quantification. For example, improper whole-blood handling (e.g., delayed centrifugation or hemolysis) alters sphingadienine levels. Use high-resolution mass spectrometry (HRMS) with stable isotope-labeled internal standards to mitigate matrix effects. Validation should include spike-recovery tests and inter-day precision assessments (RSD <15%) .

Q. How does the structural isomerism of sphingadienine derivatives (e.g., 4E,8Z vs. 4E,14Z) influence their biological activity?

- Answer : Isomer-specific double-bond positions dictate interactions with enzymes like glucocerebrosidases. For instance, Os3BGlu6 (a plant glycoside hydrolase) shows 2–3× higher catalytic efficiency (Kcat/Km = 5.85 s<sup>−1</sup>/μM) for (4E,8Z)-isomers compared to (4E,8E) variants due to stereoselective recognition of the 8Z bond .

Q. What are the primary biological roles of (4E,8Z)-sphingadienine-C18-1-phosphate in cellular metabolism?

- Answer : It regulates ceramide homeostasis via enzymatic pathways (e.g., sphingosine kinases and glucosylceramidases) and modulates redox balance. In Oryza sativa, it accumulates during stress responses, linking sphingolipid metabolism to ROS signaling .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in sphingolipid distribution data during dynamic processes like fruit ripening?

- Answer : Use longitudinal lipidomics profiling with time-course sampling. For olive fruit ripening, inverse correlations were observed between free LCBs (e.g., d18:2(4E,8Z)) and their glycosylated forms. Pair this with transcriptomic data (e.g., OeSPT, OeGlcCerase expression) to contextualize metabolic flux .

Q. What experimental models are optimal for studying the metabolic fate of (4E,8Z)-sphingadienine-C18-1-phosphate in disease contexts?

- Answer : 3D cell cultures (e.g., MCF-7 spheroids) mimic in vivo redox microenvironments. Impaired pentose phosphate pathway (PPP) activity in these models alters sphingolipid-dependent redox regulation, providing a platform to study multicellular resistance mechanisms .

Q. How can enzymatic assays be optimized to assess the kinetic parameters of (4E,8Z)-sphingadienine-C18-1-phosphate hydrolysis?

- Answer : Use Triton X-100 micellar systems (0.2% w/v) to solubilize ceramide substrates. Monitor reactions via LC-MS/MS with a linear pH gradient (4.5–7.0) to account for pH-dependent activity of glucocerebrosidases. Calculate Kcat/Km ratios under steady-state conditions .

Q. What statistical approaches are recommended for analyzing contradictory sphingolipid data in longitudinal studies?

- Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to disentangle covariation patterns. For instance, in olive ripening, inverse trends between free LCBs and glycosylated forms were resolved by cluster analysis, highlighting antagonistic roles of these species .

Data Presentation and Validation

Q. How should raw and processed sphingolipid data be structured in publications to ensure reproducibility?

- Answer :

- Raw Data : Include m/z values, retention times, and isotopic purity in supplementary tables.

- Processed Data : Normalize to internal standards (e.g., d7-sphingosine-1-phosphate) and report as pmol/mg protein or mol%.

- Validation : Provide coefficient of variation (CV) for technical replicates and reference inter-laboratory consensus values if available .

Q. What criteria should guide the selection of analytical techniques for sphingadienine detection in complex matrices?

- Answer : Prioritize techniques based on sensitivity and specificity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.